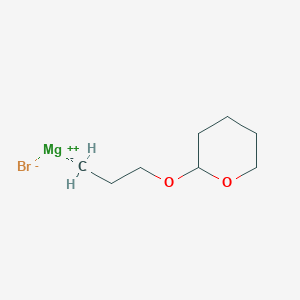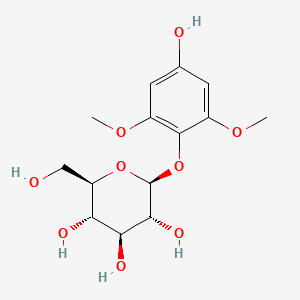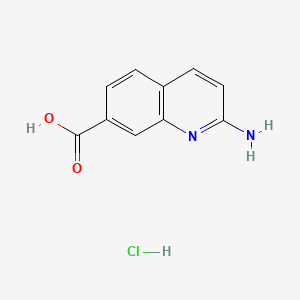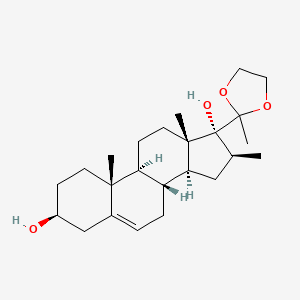
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal is a synthetic steroidal compound with the molecular formula C24H38O4 and a molecular weight of 390.556 g/mol . This compound is characterized by its unique structure, which includes a cyclic ethylene acetal group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Formation of Cyclic Ethylene Acetal: The precursor undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the cyclic ethylene acetal group.
Hydroxylation: The intermediate product is then hydroxylated at the 3Beta and 17Beta positions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of other steroidal drugs.
Mecanismo De Acción
The mechanism of action of 3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various biological effects, including changes in metabolism, cell growth, and differentiation .
Comparación Con Compuestos Similares
3Beta,17-Dihydroxy-16Beta-methyl-pregn-5-en-20-one Cyclic Ethylene Acetal can be compared with other similar steroidal compounds, such as:
3Beta,17-Alpha-Dihydroxy-16-Methylenepregn-5-en-20-one: This compound has a similar structure but lacks the cyclic ethylene acetal group.
3,17-Dihydroxy-16-Methyl-(3Beta,16Beta)-pregn-5-en-20-one: This compound also shares structural similarities but differs in the position and configuration of the hydroxyl groups.
The uniqueness of this compound lies in its cyclic ethylene acetal group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H38O4 |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S,16S,17R)-10,13,16-trimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C24H38O4/c1-15-13-20-18-6-5-16-14-17(25)7-9-21(16,2)19(18)8-10-22(20,3)24(15,26)23(4)27-11-12-28-23/h5,15,17-20,25-26H,6-14H2,1-4H3/t15-,17-,18+,19-,20-,21-,22-,24+/m0/s1 |
Clave InChI |
KTFXIRVUIDXLOS-YEYQJJNWSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C5(OCCO5)C)O)C)C)O |
SMILES canónico |
CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1(C5(OCCO5)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
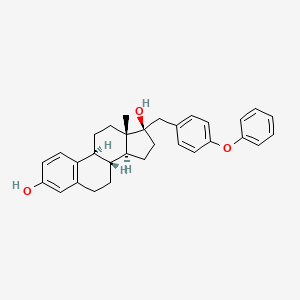
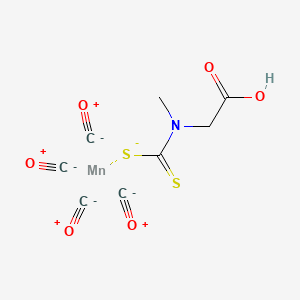
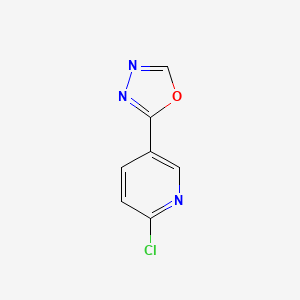
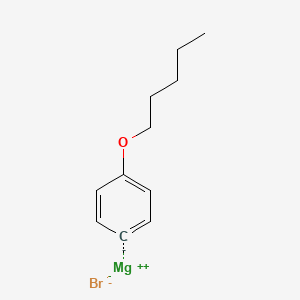
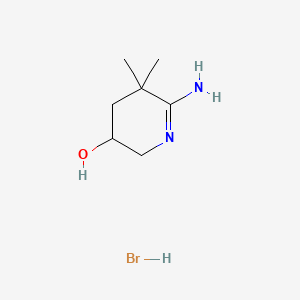

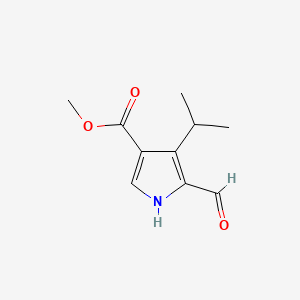
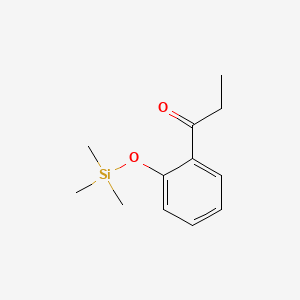
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
